4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, and subsequent cyclization and hydrolysis steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the pyrrolidine ring.
Scientific Research Applications
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride
Uniqueness
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring.
Properties
Molecular Formula |
C7H11ClF3NO2 |
---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H |
InChI Key |
DKCBOWCAJXKSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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